molecular formula C10H7NaO4S B7822825 sodium;4-hydroxynaphthalene-2-sulfonate

sodium;4-hydroxynaphthalene-2-sulfonate

Cat. No.: B7822825
M. Wt: 246.22 g/mol
InChI Key: IINOGGDSBSTVTO-UHFFFAOYSA-M
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Description

Sodium 4-hydroxynaphthalene-2-sulfonate (CAS 532-02-5) is a sodium salt of a naphthalene sulfonic acid derivative, featuring a hydroxyl group at the 4-position and a sulfonate group at the 2-position of the naphthalene ring. It is commonly utilized in industrial applications such as dye synthesis, polarizing films, and as a component in photographic developers due to its stability and solubility in aqueous media . The compound exhibits high thermal stability, with decomposition temperatures exceeding 300°C, as observed in derivatives like sodium 3,3′-((1E,1′E)-((E)-ethene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxynaphthalene-2-sulfonate) .

Properties

IUPAC Name

sodium;4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINOGGDSBSTVTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;4-hydroxynaphthalene-2-sulfonate involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical transformations. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the successful synthesis of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, often involving automated systems to monitor and control the reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

sodium;4-hydroxynaphthalene-2-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

sodium;4-hydroxynaphthalene-2-sulfonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical syntheses and reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of sodium;4-hydroxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

Sodium 4-hydroxynaphthalene-2-sulfonate belongs to a family of naphthalene sulfonates with varying hydroxyl and sulfonate group positions. Key structural analogs include:

  • Benzyltributylammonium 4-hydroxynaphthalene-1-sulfonate (melting point: 462 K): Features a hydroxyl group at the 4-position and sulfonate at the 1-position. Unlike the sodium salt, this ammonium derivative forms linear O–H···O hydrogen-bonded chains, contributing to its high thermal stability .
  • Benzyltributylammonium 4-hydroxynaphthalene-2-sulfonate (melting point: 451 K): Structurally identical to the sodium salt but paired with an ammonium cation. It forms hydrogen-bonded dimers instead of chains, leading to slightly lower thermal stability compared to its 1-sulfonate isomer .
  • Sodium 6-(acetylamino)-4-hydroxynaphthalene-2-sulfonate (CAS 20349-44-4): Substituted with an acetylated amino group at the 6-position. This derivative exhibits enhanced solubility in polar solvents due to increased polarity from the acetamide group .
  • Sodium 7,7'-(carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonate) (CAS 20324-87-2): A dimeric derivative with two 4-hydroxynaphthalene-2-sulfonate units linked by a carbonyl bridge.

Physical and Thermal Properties

Compound Melting Point/Decomposition Temperature Key Structural Feature Hydrogen Bonding Pattern
Sodium 4-hydroxynaphthalene-2-sulfonate >300°C (decomp.) –OH at 4, –SO₃⁻ at 2 Dimeric O–H···O networks
Benzyltributylammonium 4-hydroxy-1-sulfonate 462 K –OH at 4, –SO₃⁻ at 1 Linear O–H···O chains
Sodium 6-acetylamino-4-hydroxy-2-sulfonate Not reported –OH at 4, –SO₃⁻ at 2, –NHAc at 6 Enhanced solubility
Dipotassium 7-hydroxy-1,3-disulfonate Not reported –OH at 7, –SO₃⁻ at 1 and 3 Complex 2D networks

Key Observations :

  • The position of the sulfonate group significantly impacts hydrogen bonding. For example, 1-sulfonates favor linear chains, whereas 2-sulfonates tend to form dimers .
  • Sodium salts generally exhibit higher decomposition temperatures compared to ammonium analogs, likely due to stronger ionic interactions in the solid state .

Chemical Reactivity and Solubility

  • Acid-Base Properties : The hydroxyl and sulfonate groups enable participation in acid-base reactions. For instance, sodium 4-hydroxynaphthalene-2-sulfonate can act as a weak acid (pKa ~9–10 for the hydroxyl group) and a strong acid (pKa <1 for the sulfonate group) .
  • Solubility: Sodium salts of naphthalene sulfonates are highly water-soluble due to their ionic nature. Substitutions like acetylated amino groups (e.g., sodium 6-acetylamino-4-hydroxy-2-sulfonate) further enhance hydrophilicity . In contrast, ammonium salts (e.g., benzyltributylammonium derivatives) show lower solubility in water but better solubility in organic solvents .

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